6-(Difluoromethyl)-1H-indazole CAS 1204298-78-1 properties
6-(Difluoromethyl)-1H-indazole CAS 1204298-78-1 properties
An In-depth Technical Guide to 6-(Difluoromethyl)-1H-indazole (CAS 1204298-78-1)
Authored by: Gemini, Senior Application Scientist
Abstract
6-(Difluoromethyl)-1H-indazole is a heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. This guide provides a comprehensive technical overview of its properties, synthesis, reactivity, and applications. The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its presence in numerous biologically active compounds, including kinase inhibitors and anti-cancer agents.[1][2] The incorporation of a difluoromethyl (CHF₂) group at the 6-position offers a strategic advantage in drug design. This moiety serves as a bioisostere for hydroxyl or thiol groups, enhances metabolic stability, and modulates key physicochemical properties such as lipophilicity and acidity, thereby improving the drug-like characteristics of parent molecules. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable intermediate in their discovery programs.
Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a building block is critical for its effective use in synthesis and for predicting its behavior in biological systems.
Physicochemical Data
The properties of 6-(Difluoromethyl)-1H-indazole are summarized below. It is important to note that while some data is experimentally derived for analogous compounds, other values may be based on computational predictions due to the compound's specific nature as a research intermediate.
| Property | Value | Source / Comment |
| CAS Number | 1204298-78-1 | [3] |
| Molecular Formula | C₈H₆F₂N₂ | [4] |
| Molecular Weight | 168.14 g/mol | [4] |
| Appearance | Expected to be a solid (e.g., white to beige powder) | Based on parent indazole[5] |
| Melting Point | Not explicitly published. Parent 1H-indazole melts at 147-149 °C.[6] | Substitution will alter this value. |
| Boiling Point | Not explicitly published. Parent 1H-indazole boils at 270 °C.[5][6] | High boiling point is expected. |
| Solubility | Expected to be soluble in organic solvents (DMSO, DMF, Methanol). Parent indazole is soluble in hot water.[5] | The CHF₂ group increases lipophilicity. |
| pKa | Not explicitly published. Parent 1H-indazole pKa is ~13.9.[6] | The electron-withdrawing CHF₂ group is expected to decrease the pKa (increase acidity) of the N-H proton. |
Spectroscopic Signature
-
¹H NMR: The proton spectrum is expected to show distinct signals.
-
Aromatic Region: Signals corresponding to the protons on the benzene ring (H4, H5, H7). Their splitting patterns will be complex due to mutual coupling.
-
Indazole C3-H: A singlet or narrow multiplet around 8.0-8.2 ppm.
-
Indazole N1-H: A broad singlet, typically downfield (>10 ppm), which is exchangeable with D₂O.
-
Difluoromethyl C6-CH: The most characteristic signal will be a triplet (¹JHC coupling) further split by the two fluorine atoms (²JHF coupling), resulting in a triplet of triplets, typically found between 6.5 and 7.5 ppm. The large coupling constant to fluorine (JHF ≈ 50-60 Hz) is a key identifier.
-
-
¹⁹F NMR: A doublet is expected, resulting from the coupling with the single proton on the difluoromethyl carbon (²JFH).
-
¹³C NMR: The spectrum will show eight distinct carbon signals. The difluoromethyl carbon will appear as a triplet due to the C-F coupling (¹JCF ≈ 230-240 Hz).
-
Mass Spectrometry (MS): The nominal mass will be 168. The high-resolution mass spectrum (HRMS) should confirm the elemental composition of C₈H₆F₂N₂. A typical fragmentation pattern for indazoles involves the loss of N₂.
Synthesis and Chemical Reactivity
The synthesis of substituted indazoles is a well-trodden area of organic chemistry, offering multiple routes to the target scaffold.
Proposed Synthetic Workflow
A robust and plausible synthetic route to 6-(Difluoromethyl)-1H-indazole can be designed from commercially available starting materials. The following workflow illustrates a logical sequence of transformations. The causality behind each step is to install the required functionalities in a sequence that avoids incompatible reagents or protecting group manipulations.
Caption: Proposed synthetic workflow for 6-(Difluoromethyl)-1H-indazole.
Detailed Experimental Protocol (Hypothetical)
-
Step 1: Fluorination. To a solution of 4-Methyl-3-nitrobenzaldehyde in an anhydrous, non-protic solvent (e.g., CH₂Cl₂), slowly add a fluorinating agent such as diethylaminosulfur trifluoride (DAST) at 0 °C. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC/LCMS). This step is critical for installing the difluoromethyl group early in the synthesis.
-
Step 2: Reduction. The resulting 4-(Difluoromethyl)-1-methyl-2-nitrobenzene is dissolved in a solvent like ethanol or ethyl acetate. A catalyst (e.g., 10% Pd/C) is added, and the mixture is subjected to hydrogenation (H₂ balloon or Parr shaker). Alternatively, chemical reduction using SnCl₂ in HCl can be employed. This selectively reduces the nitro group to an amine without affecting the difluoromethyl group.
-
Step 3 & 4: Diazotization and Cyclization. The crude 5-(Difluoromethyl)-2-methylaniline is dissolved in aqueous acid (e.g., 2M HCl). The solution is cooled to 0-5 °C, and a solution of sodium nitrite (NaNO₂) in water is added dropwise. The formation of the diazonium salt is typically rapid. The reaction mixture is then allowed to warm to room temperature or heated gently, which promotes the intramolecular cyclization to yield the final product, 6-(Difluoromethyl)-1H-indazole. Purification is achieved via column chromatography.
Chemical Reactivity
-
Tautomerism: Like its parent, 6-(Difluoromethyl)-1H-indazole exists in tautomeric forms, with the 1H-tautomer being significantly more stable than the 2H-tautomer.[7] This is a crucial consideration for subsequent reactions.
-
N-Functionalization: The N1-proton is acidic and can be readily deprotonated with a suitable base (e.g., NaH, K₂CO₃) to form an indazolide anion. This anion is a potent nucleophile and can be alkylated or acylated to generate N1-substituted derivatives, a common strategy in drug development to modulate properties and occupy specific pockets in a protein's active site.[8]
-
Electrophilic Aromatic Substitution (EAS): The benzene portion of the indazole ring can undergo EAS reactions like nitration, halogenation, or Friedel-Crafts reactions. The positions of substitution are directed by the existing groups. The pyrazole ring is generally deactivating, while the difluoromethyl group is also deactivating and meta-directing.
Significance and Applications in Drug Discovery
The value of 6-(Difluoromethyl)-1H-indazole lies in the synergistic combination of the indazole scaffold and the difluoromethyl substituent.
-
Privileged Scaffold: The indazole core is a cornerstone of many kinase inhibitors, where the N-H group and the N2 nitrogen atom often form critical hydrogen bond interactions with the hinge region of the kinase active site.[2] Marketed drugs like Axitinib and Entrectinib feature this core.[9]
-
Role of the Difluoromethyl Group:
-
Metabolic Blocker: The C-F bond is extremely strong, making the CHF₂ group resistant to oxidative metabolism, which can increase a drug's half-life.
-
Bioisostere: It can act as a mimic for hydroxyl (-OH) or thiol (-SH) groups, capable of acting as a hydrogen bond donor.[10]
-
Lipophilicity and Solubility Tuning: The CHF₂ group increases lipophilicity compared to a methyl or hydrogen substituent, which can enhance membrane permeability.
-
Modulation of Acidity: As an electron-withdrawing group, it increases the acidity of the N1-proton. This change in pKa can profoundly affect a molecule's binding affinity to its target protein and alter its pharmacokinetic profile.
-
This building block is therefore ideally suited for use in fragment-based drug discovery (FBDD) or lead optimization campaigns targeting kinases, phosphodiesterases, and other enzyme classes where indazoles have shown activity.[9][11]
Safety and Handling
No specific safety data sheet (SDS) is available for CAS 1204298-78-1. However, based on the structurally similar compound 6-(Trifluoromethyl)-1H-indazole (CAS 885271-33-8), appropriate precautions should be taken.[12]
| Hazard Class | GHS Statement |
| Acute Toxicity, Oral | H302: Harmful if swallowed |
| Skin Corrosion/Irritation | H315: Causes skin irritation |
| Eye Damage/Irritation | H319: Causes serious eye irritation |
| STOT - Single Exposure | H335: May cause respiratory irritation |
Recommended Handling Procedures:
-
Always handle this compound in a well-ventilated fume hood.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses with side shields.[13]
-
Avoid creating dust.
-
Wash hands thoroughly after handling.
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials.
References
-
Representative examples of 1H‐indazole‐based bioactive molecules. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
The Chemical Profile of 6-Iodo-1H-indazole: Properties and Handling for Pharmaceutical Use. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved February 5, 2026, from [Link]
-
Difluoromethyl-1,3,4-oxadiazoles are selective, mechanism-based, and essentially irreversible inhibitors of histone deacetylase 6. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Indazole – an emerging privileged scaffold: synthesis and its biological significance. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
Discovery of 1H-indazole-6-amine Derivatives as Anticancer Agents: Simple But Effective. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives. (2023, May 12). Semantic Scholar. Retrieved February 5, 2026, from [Link]
-
Indazole – Knowledge and References. (n.d.). Taylor & Francis Online. Retrieved February 5, 2026, from [Link]
-
6-(trifluoromethyl)-1H-indazole. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
-
N-Difluoromethylindazoles. (2022, December 16). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 5, 2026, from [Link]
-
Synthesis of 1H‐indazole derivatives. (n.d.). ResearchGate. Retrieved February 5, 2026, from [Link]
-
Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
1H-Indazole. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
-
7-(Difluoromethyl)-1H-indazole. (n.d.). PubChem. Retrieved February 5, 2026, from [Link]
-
Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (n.d.). National Center for Biotechnology Information. Retrieved February 5, 2026, from [Link]
-
6-(Difluoromethyl)-1H-indazole (1 x 500 mg). (n.d.). Reagentia. Retrieved February 5, 2026, from [Link]
-
Indazole. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]
-
N-Difluoromethylindazoles. (2022, September 5). Journal of Organic and Pharmaceutical Chemistry. Retrieved February 5, 2026, from [Link]
-
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. (n.d.). Wikipedia. Retrieved February 5, 2026, from [Link]
Sources
- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. img01.pharmablock.com [img01.pharmablock.com]
- 3. 6-(Difluoromethyl)-1H-indazole (1 x 500 mg) | Reagentia [reagentia.eu]
- 4. 7-(Difluoromethyl)-1H-indazole | C8H6F2N2 | CID 53421194 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Indazole | 271-44-3 [chemicalbook.com]
- 6. Indazole - Wikipedia [en.wikipedia.org]
- 7. Study of the Addition Mechanism of 1H-Indazole and Its 4-, 5-, 6-, and 7-Nitro Derivatives to Formaldehyde in Aqueous Hydrochloric Acid Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ophcj.nuph.edu.ua [ophcj.nuph.edu.ua]
- 9. researchgate.net [researchgate.net]
- 10. 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. 6-(trifluoromethyl)-1H-indazole | C8H5F3N2 | CID 21455599 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. fishersci.com [fishersci.com]
